
N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound. It contains an isochroman moiety, which is a type of heterocyclic compound . It also contains a thiadiazole ring, which is a type of organosulfur compound, and a carboxamide group, which is a type of functional group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through hetero-Diels–Alder reactions . This involves the reaction of in-situ generated isochromene and ortho-quinonemethide .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Isochroman compounds typically contain a six-membered benzene ring fused to a five-membered ring . The thiadiazole ring is a five-membered ring containing two nitrogen atoms and one sulfur atom.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the carboxamide group could participate in condensation reactions, and the thiadiazole ring could undergo reactions with electrophiles .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research on novel thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties, closely related to the queried compound, has shown significant antimicrobial and antifungal activities. These compounds demonstrated better efficacy against Xanthomonas oryzae pv. Oryzae and Xanthomonas axonopodis pv. Citri, as well as Botrytis cinerea, than some existing treatments like bismerthiazol, thiadiazole copper, and carbendazim. This suggests potential for developing new antimicrobial and antifungal agents based on modifications of this chemical structure (Lu Yu et al., 2022).
Anticancer Activity
Derivatives of thiadiazole, another structure related to the target compound, have been synthesized and evaluated for their anticancer properties. These studies have found that certain compounds exhibit promising anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer, highlighting the potential of thiadiazole derivatives in cancer treatment. Compounds with specific substituents showed the most promise, pointing to the importance of structural modifications for enhancing biological activity (S. Tiwari et al., 2017).
Carbonic Anhydrase Inhibition
Novel metal complexes of heterocyclic sulfonamide, closely resembling the chemical structure , have demonstrated strong inhibitory effects on carbonic anhydrase enzymes. These enzymes are crucial for various physiological processes, and their inhibition can have therapeutic applications in conditions like glaucoma, epilepsy, and mountain sickness. The synthesized complexes showed more potent inhibitory effects than both the parent ligand and standard inhibitors, suggesting a new avenue for developing carbonic anhydrase inhibitors (Nurgün Büyükkıdan et al., 2013).
Antimycobacterial Activity
Investigations into substituted isosteres of pyridine- and pyrazinecarboxylic acids, which share a structural motif with the queried compound, have revealed antimycobacterial activity against Mycobacterium tuberculosis. These compounds, by acting as carboxylic acid isosteres, offer a promising approach to tackling tuberculosis, especially given the varying potency across different structural derivatives, which provides insights into the potential of optimizing such compounds for enhanced therapeutic efficacy (M. Gezginci et al., 1998).
Propriétés
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-9-13(20-17-16-9)14(18)15-7-12-6-10-4-2-3-5-11(10)8-19-12/h2-5,12H,6-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRCFVGJEBHOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2CC3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2526346.png)
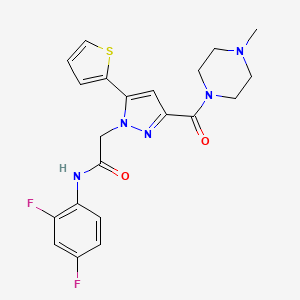
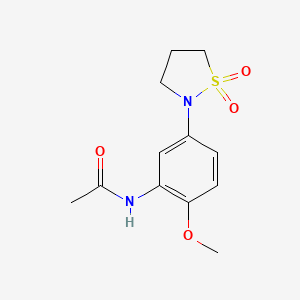
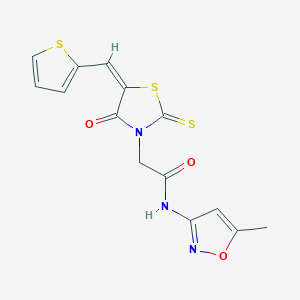
![N-(furan-2-ylmethyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2526351.png)
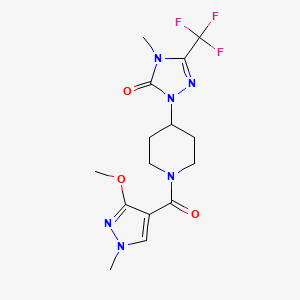
![2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2526354.png)
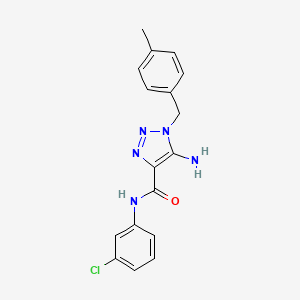
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2526360.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2526361.png)
![N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2526362.png)


![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B2526368.png)